

4-Bromo-5-methoxy-2-nitroaniline CAS number and properties

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 4-Bromo-5-methoxy-2-nitroaniline

Cat. No.: B042433

[Get Quote](#)

Technical Guide: 4-Bromo-5-methoxy-2-nitroaniline

CAS Number: 173312-36-2

This technical guide provides a comprehensive overview of the chemical and physical properties, a representative synthesis protocol, and safety information for **4-Bromo-5-methoxy-2-nitroaniline**, a key intermediate for researchers, scientists, and professionals in drug development.

Core Chemical and Physical Properties

4-Bromo-5-methoxy-2-nitroaniline is a substituted aniline that serves as a building block in organic synthesis.^{[1][2]} Its utility is noted in the synthesis of novel benzimidazole ureas which have shown potential as antibacterial agents by inhibiting DNA gyrase and topoisomerase IV.^[3]

Quantitative Data Summary

The following table summarizes the key quantitative data for **4-Bromo-5-methoxy-2-nitroaniline**. Specific experimental values for properties such as melting and boiling points are not consistently reported in publicly available literature; therefore, these fields are marked as "Not Available."

Property	Value	Source(s)
CAS Number	173312-36-2	[2] [3]
Molecular Formula	C ₇ H ₇ BrN ₂ O ₃	
Molecular Weight	247.05 g/mol	
Purity	Typically ≥98%	
Melting Point	Not Available	
Boiling Point	Not Available	
Solubility	Not Available	
Storage Temperature	Room Temperature	[3]

Synthesis and Experimental Protocols

While a specific, detailed experimental protocol for the synthesis of **4-Bromo-5-methoxy-2-nitroaniline** is not readily available in the cited literature, a representative procedure can be conceptualized based on standard organic chemistry transformations involving electrophilic aromatic substitution on a substituted aniline precursor. The following is a generalized, hypothetical protocol.

Representative Synthesis Protocol: Bromination and Nitration of a Methoxy-aniline Precursor

Objective: To synthesize **4-Bromo-5-methoxy-2-nitroaniline** from a suitable methoxy-aniline starting material. This protocol is illustrative and would require optimization.

Materials:

- 3-Methoxy-4-bromoaniline (or a similar precursor)
- Concentrated Sulfuric Acid (H₂SO₄)
- Concentrated Nitric Acid (HNO₃)

- Dichloromethane (CH_2Cl_2)
- Saturated Sodium Bicarbonate solution (NaHCO_3)
- Anhydrous Sodium Sulfate (Na_2SO_4)
- Ice bath

Procedure:

- **Dissolution:** Dissolve the starting aniline precursor in dichloromethane in a round-bottom flask.
- **Cooling:** Cool the flask in an ice bath to 0°C.
- **Acidification:** Slowly add concentrated sulfuric acid dropwise to the stirred solution, maintaining the temperature at 0°C.
- **Nitration:** Add a pre-cooled mixture of concentrated nitric acid and concentrated sulfuric acid (nitrating mixture) dropwise to the reaction mixture. The temperature should be carefully monitored and kept below 5°C.
- **Reaction Monitoring:** Stir the reaction mixture at 0°C for several hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
- **Quenching:** Once the reaction is complete, slowly pour the reaction mixture over crushed ice.
- **Neutralization:** Carefully neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.
- **Extraction:** Transfer the mixture to a separatory funnel and extract the product into dichloromethane (3x).
- **Washing & Drying:** Combine the organic layers and wash with brine. Dry the organic layer over anhydrous sodium sulfate.

- Purification: Filter off the drying agent and concentrate the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water).

Logical Workflow for Synthesis and Purification

The following diagram illustrates a typical workflow for the synthesis and subsequent purification of a chemical compound like **4-Bromo-5-methoxy-2-nitroaniline**.

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 173312-36-2|4-Bromo-5-methoxy-2-nitroaniline|BLD Pharm [bldpharm.com]
- 2. chemwhat.com [chemwhat.com]
- 3. 4-Bromo-5-methoxy-2-nitroaniline | 173312-36-2 [chemicalbook.com]
- 4. To cite this document: BenchChem. [4-Bromo-5-methoxy-2-nitroaniline CAS number and properties]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b042433#4-bromo-5-methoxy-2-nitroaniline-cas-number-and-properties>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com